molecular formula C8H7ClN2O3 B8148013 2-Chloro-5-acetamidopyridine-4-carboxylic acid

2-Chloro-5-acetamidopyridine-4-carboxylic acid

Cat. No.: B8148013
M. Wt: 214.60 g/mol
InChI Key: JASPFOWXBQBPCH-UHFFFAOYSA-N
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Description

2-Chloro-5-acetamidopyridine-4-carboxylic acid is an organic compound that belongs to the class of halogenated heterocycles. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of a chlorine atom at the 2-position, an acetamido group at the 5-position, and a carboxylic acid group at the 4-position of the pyridine ring. The molecular formula of this compound is C8H7ClN2O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-acetamidopyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method is the chlorination of 5-acetamidopyridine-4-carboxylic acid using thionyl chloride or phosphorus oxychloride under reflux conditions. This step introduces the chlorine atom at the 2-position of the pyridine ring. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-acetamidopyridine-4-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The acetamido group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or alkoxide in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of 2-substituted-5-acetamidopyridine-4-carboxylic acid derivatives.

    Oxidation Reactions: Formation of nitro or nitroso derivatives.

    Reduction Reactions: Formation of alcohols or aldehydes.

Scientific Research Applications

2-Chloro-5-acetamidopyridine-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of 2-Chloro-5-acetamidopyridine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the chlorine atom and acetamido group can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    4-Chloropyridine-2-carboxylic acid: Similar structure but lacks the acetamido group.

    2-Chloro-5-methylpyridine: Similar structure but has a methyl group instead of the acetamido and carboxylic acid groups.

    Isonicotinic acid: A derivative of pyridine with a carboxylic acid group at the 4-position but lacks the chlorine and acetamido groups.

Uniqueness

2-Chloro-5-acetamidopyridine-4-carboxylic acid is unique due to the combination of the chlorine atom, acetamido group, and carboxylic acid group on the pyridine ring. This unique structure imparts specific chemical reactivity and potential biological activity, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

5-acetamido-2-chloropyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O3/c1-4(12)11-6-3-10-7(9)2-5(6)8(13)14/h2-3H,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JASPFOWXBQBPCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CN=C(C=C1C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.60 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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